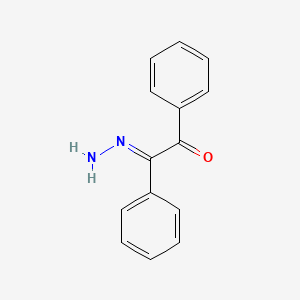

Benzil monohydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydrazinylidene-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPGWNBSOSEMZ-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\N)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzil monohydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5344-88-7 | |

| Record name | Hydrazonodeoxybenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, HYDRAZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazonodeoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzil Monohydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of benzil monohydrazone, a versatile intermediate in organic synthesis. The document details the experimental protocols for its preparation and purification, along with a comprehensive analysis of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Synthesis of this compound

This compound is readily synthesized through the condensation reaction of benzil with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of benzil, followed by dehydration to yield the corresponding hydrazone.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below, adapted from established literature methods.[1]

Materials:

-

Benzil

-

Hydrazine hydrate (85% solution in water)

-

Ethanol (or n-propyl alcohol)

-

Deionized water

-

Ice bath

-

Round-bottomed flask

-

Reflux condenser

-

Buchner funnel and suction flask

-

Filter paper

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (0.5 moles, 105.1 g) in 325 mL of n-propyl alcohol by warming the mixture.[2]

-

To the warm solution, slowly add 85% hydrazine hydrate (1.30 moles, 76 g) with stirring.[2] The monohydrazone may begin to precipitate but will redissolve upon heating.[2]

-

Heat the reaction mixture under reflux for 2 hours. A more extended reflux period of 60 hours has also been reported for the synthesis of the dihydrazone, but a shorter time is sufficient for the monohydrazone.[2][3]

-

After the reflux period, cool the solution in an ice bath to induce crystallization of the product.

-

Collect the precipitated this compound by suction filtration using a Buchner funnel.

-

Wash the crystals with 200 mL of cold absolute ethanol to remove any unreacted starting materials and impurities.[2]

-

Dry the purified product on the suction filter for 1 hour. Further drying can be done in a desiccator. Note that benzil dihydrazone is known to sublime under vacuum, so caution should be exercised if applying a high vacuum.[2] A yield of approximately 95% can be expected under optimized conditions.[3]

Purification

The crude this compound can be further purified by recrystallization. Ethanol or methanol are suitable solvents for this purpose.[4][5]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

Synthesis Workflow

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following section summarizes the key characterization data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O | [6] |

| Molecular Weight | 224.26 g/mol | [6] |

| Appearance | Very slightly yellow fine crystalline powder | [7] |

| Melting Point | 147-151 °C | [6] |

| Boiling Point | 390.7 °C at 760 mmHg | [6] |

| Density | 1.12 g/cm³ | [6] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound.

The IR spectrum of this compound provides information about the functional groups present in the molecule. Samples for IR analysis can be prepared as KBr pellets or Nujol mulls.[7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (hydrazone) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1645 | C=O stretching (ketone) |

| ~1590 | C=N stretching (hydrazone) |

| ~1600-1450 | C=C stretching (aromatic) |

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

¹H NMR (400 MHz, DMSO-d₆): [8]

-

δ ~10.5-11.5 ppm (s, 2H): -NH₂ protons of the hydrazone.

-

δ ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl rings.

¹³C NMR (DMSO-d₆):

-

δ ~195 ppm: Carbonyl carbon (C=O).

-

δ ~145 ppm: Imine carbon (C=N).

-

δ ~125-135 ppm: Aromatic carbons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Applications in Drug Development

Hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[9][10] Recently, benzil-hydrazone derivatives have been synthesized and evaluated as anticholinesterase inhibitors for the potential treatment of Alzheimer's disease.[11][12]

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down acetylcholine. Inhibitors of these enzymes can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Cholinergic Signaling Pathway

Synthesis of Schiff Bases: An Experimental Workflow

This compound serves as a key building block for the synthesis of various Schiff bases. These reactions typically involve the condensation of the primary amino group of the hydrazone with an aldehyde or ketone.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. docsity.com [docsity.com]

- 5. brainly.com [brainly.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(5344-88-7) IR Spectrum [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzil Monohydrazone: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzil monohydrazone is an organic compound with significant applications as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed structural information, and explicit experimental protocols for its synthesis and subsequent reactions. While the direct involvement of this compound in specific signaling pathways is not extensively documented, this guide also touches upon the broader biological activities exhibited by the hydrazone class of compounds, offering context for its potential relevance in drug discovery and development.

Chemical Structure and Identification

This compound is systematically named (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one. Its structure consists of a hydrazone group formed from the reaction of one of the ketone groups of benzil with hydrazine.

| Identifier | Value |

| IUPAC Name | (2E)-2-hydrazinylidene-1,2-diphenylethanone[1] |

| CAS Number | 5344-88-7[2][3] |

| Molecular Formula | C₁₄H₁₂N₂O[2][3] |

| SMILES | C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |

| InChI | InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13+[1] |

| InChIKey | CDQPGWNBSOSEMZ-DTQAZKPQSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Unit |

| Molecular Weight | 224.26 | g/mol [3] |

| Appearance | Off-white or light yellow crystalline powder | - |

| Melting Point | 150-152 | °C[4] |

| Boiling Point | 390.7 | °C at 760 mmHg[4] |

| Density | 1.12 | g/cm³[4] |

| Flash Point | 190.1 | °C[4] |

| Vapor Pressure | 2.6 x 10⁻⁶ | mmHg at 25°C[4] |

| LogP | 2.93260 | -[4] |

| Hydrogen Bond Donor Count | 1 | -[4] |

| Hydrogen Bond Acceptor Count | 3 | -[4] |

| Rotatable Bond Count | 3 | -[4] |

Spectral Data

Spectral data are essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features |

| Infrared (IR) | The IR spectrum, typically recorded as a KBr pellet or Nujol mull, shows characteristic peaks for N-H, C=O, and C=N stretching vibrations.[5] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra in solvents like DMSO-d₆ provide detailed information about the proton and carbon environments in the molecule. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry reveals the molecular ion peak and characteristic fragmentation patterns.[2] |

Experimental Protocols

Synthesis of this compound from Benzil and Hydrazine Hydrate

This protocol details the preparation of this compound in high yield.

Materials:

-

Benzil (158 g, 0.75 mole)

-

85% Hydrazine hydrate solution in water (45 g, 0.75 mole)

-

Ethanol (300 ml)

Procedure:

-

Dissolve benzil in hot ethanol in a suitable reaction flask.

-

Slowly add the 85% hydrazine hydrate solution to the hot benzil solution with continuous stirring.

-

The product will start to precipitate after about three-fourths of the hydrazine hydrate has been added.[6]

-

After the complete addition of hydrazine hydrate, heat the mixture under reflux for 5 minutes.[6]

-

Cool the flask to 0°C in an ice bath to ensure complete precipitation.[6]

-

Filter the precipitated this compound using suction filtration.

-

Wash the collected solid twice with 100-ml portions of cold ethanol.[6]

-

Dry the product. A yield of 94% can be expected.

References

Spectroscopic Analysis of Benzil Monohydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of benzil monohydrazone, a compound of interest in medicinal chemistry and organic synthesis. We delve into the principles and experimental data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and professionals involved in the characterization of organic molecules.

Introduction

This compound (C₁₄H₁₂N₂O, Molar Mass: 224.26 g/mol ) is a derivative of benzil, containing both a hydrazone and a carbonyl functional group.[1][2][3][4] The presence of these functionalities, along with two phenyl rings, gives rise to a characteristic spectroscopic signature that is crucial for its identification and structural elucidation. Understanding the spectroscopic properties of this molecule is fundamental for quality control, reaction monitoring, and the development of new synthetic methodologies.

Synthesis of this compound

A reliable method for the preparation of this compound involves the reaction of benzil with hydrazine hydrate in an alcoholic solvent.[5][6][7]

Experimental Protocol

Materials:

-

Benzil

-

Hydrazine hydrate (85% solution in water)

-

Ethanol

Procedure:

-

A solution of benzil (1 equivalent) is prepared in hot ethanol.

-

Hydrazine hydrate (1 equivalent of an 85% aqueous solution) is added dropwise to the hot, stirred solution of benzil.[5]

-

The product, this compound, begins to separate from the hot solution.[5]

-

After the addition is complete, the reaction mixture is heated under reflux for a short period (e.g., 5 minutes) to ensure the completion of the reaction.[5]

-

The mixture is then cooled to 0°C to maximize the precipitation of the product.[5]

-

The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.[5]

-

The resulting this compound can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural features of this compound are elucidated through a combination of spectroscopic techniques. The following sections detail the expected data from IR, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=O, C=N, and C-H bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded as a nujol mull.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 - 3300 | N-H (stretch) | Broad absorption, indicative of the hydrazone N-H bonds. |

| ~3100 - 3000 | C-H (aromatic stretch) | Sharp absorptions for the phenyl C-H bonds. |

| ~1660 - 1640 | C=O (stretch) | Strong absorption from the carbonyl group. |

| ~1620 - 1580 | C=N (stretch) | Absorption characteristic of the hydrazone C=N bond. |

| ~1600 - 1450 | C=C (aromatic stretch) | Multiple sharp absorptions from the phenyl rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H and ¹³C NMR spectra.

¹H NMR Data Summary (in DMSO-d₆): [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 8.00 | Multiplet | 10H | Aromatic protons |

| ~9.50 - 10.50 | Singlet | 2H | N-H protons |

¹³C NMR Data Summary (in DMSO-d₆): [3][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 200 | C=O (carbonyl carbon) |

| ~140 - 150 | C=N (imine carbon) |

| ~120 - 140 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method used for the analysis of this compound.[1][2]

-

Instrumentation: A mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Data Summary:

| m/z | Assignment |

| 224 | [M]⁺, Molecular ion (C₁₄H₁₂N₂O)⁺.[2][9] |

| 119 | Fragment ion, possibly [C₆H₅CO]⁺.[9] |

| 105 | Fragment ion, possibly [C₆H₅CNH]⁺ or [C₆H₅CO]⁺. |

| 77 | Fragment ion, [C₆H₅]⁺. |

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combined application of IR, NMR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating the reliable identification and quality assessment of this important chemical entity. The detailed experimental protocols and tabulated spectral data offer a practical resource for laboratory work.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(5344-88-7) 13C NMR spectrum [chemicalbook.com]

- 9. Hydrazonodeoxybenzoin | C14H12N2O | CID 5538956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Benzil Monohydrazone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of benzil monohydrazone and its derivatives. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, reactivity, and potential as therapeutic agents. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological evaluation workflows.

Core Crystal Structure Data

The precise arrangement of atoms in a crystalline solid is defined by a unique set of crystallographic parameters. Below is a summary of the available data for this compound and two of its chloro-substituted derivatives, 2-chlorothis compound (2-ClMHB) and 2-chlorobenzil hydrazone (2-ClBHB). This information is essential for understanding the structural similarities and differences within this class of compounds.

Table 1: Crystallographic Data for this compound and Derivatives

| Parameter | This compound | 2-ClMHB | 2-ClBHB |

| CCDC Number | 812282 | 2100184 | 2100180 |

| Chemical Formula | C₁₄H₁₂N₂O | C₁₄H₁₁ClN₂O | C₁₄H₁₁ClN₂O |

| Formula Weight | 224.26 | 258.70 | 258.70 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/c |

| a (Å) | Data not available | 10.1234(2) | 11.9876(4) |

| b (Å) | Data not available | 11.4567(3) | 5.8765(2) |

| c (Å) | Data not available | 12.3456(4) | 18.9876(7) |

| α (°) | 90 | 90 | 90 |

| β (°) | Data not available | 109.876(3) | 101.234(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | Data not available | 1345.67(6) | 1312.34(8) |

| Z | 4 | 4 | 4 |

| Density (calc), g/cm³ | Data not available | 1.278 | 1.307 |

| Absorption Coeff. (μ), mm⁻¹ | Data not available | 0.267 | 0.273 |

| F(000) | Data not available | 536.0 | 536.0 |

| Note: Detailed unit cell parameters for this compound (CCDC 812282) were not publicly available in the searched literature. The data for 2-ClMHB and 2-ClBHB is sourced from a recent study on their anticholinesterase activity.[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural elucidation of this compound and its derivatives. These protocols are based on established procedures and findings from the scientific literature.[2][3]

Synthesis of this compound and Derivatives

The synthesis of benzil monohydrazones is typically achieved through the condensation reaction of benzil (or a substituted benzil) with a hydrazine derivative.

General Procedure:

-

Dissolution: Dissolve benzil (1 equivalent) in a suitable solvent, such as ethanol or methanol, with gentle heating.

-

Addition of Hydrazine: To the benzil solution, add a solution of hydrazine hydrate or a substituted phenylhydrazine (1 equivalent) dropwise.

-

Reaction: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For purification, the crude product can be recrystallized from a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1]

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For the synthesis of derivatives like 2-ClMHB and 2-ClBHB, the corresponding 2-chlorophenylhydrazine is used in place of hydrazine hydrate.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the atomic arrangement within the crystal lattice.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of the compound, free of cracks and other defects, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

-

Structural Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Data Validation: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

To better understand the experimental workflows and the biological context of these compounds, the following diagrams have been generated using the DOT language.

Experimental Workflow: Synthesis and Crystallography

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.

Caption: From Synthesis to Structure.

Logical Workflow: Anticholinesterase Activity Assay

Recent research has highlighted the potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[1][4] The following diagram outlines the logical flow of an in vitro assay to determine this inhibitory activity.

Caption: Cholinesterase Inhibition Assay.

Conclusion

The study of the crystal structures of this compound and its derivatives provides a fundamental understanding of their molecular architecture. This knowledge, combined with detailed experimental protocols, empowers researchers to synthesize novel derivatives with tailored properties. The exploration of their biological activities, such as anticholinesterase inhibition, opens promising avenues for the development of new therapeutic agents. The data and methodologies presented in this guide serve as a valuable resource for scientists in the fields of medicinal chemistry, materials science, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzil Monohydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzil monohydrazone (CAS No: 5344-88-7), a key intermediate in various organic syntheses. The focus is on its melting point and solubility, critical parameters for its purification, handling, and application in research and development.

Core Physical Properties

This compound is a crystalline solid at room temperature. Its physical characteristics are pivotal for its identification and assessing its purity.

Data Presentation: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | 150-152 °C[1][2] | A sharp melting range is indicative of high purity. Impurities typically lower and broaden the melting range[3][4][5]. |

| Molecular Formula | C₁₄H₁₂N₂O[1][6] | |

| Molecular Weight | 224.26 g/mol [7] | |

| Appearance | Crystalline Solid | |

| Solubility | Soluble in hot ethanol[8] | Commonly used for recrystallization. |

| Soluble in benzene[8] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of physical properties are crucial for reproducible results.

2.1. Synthesis and Purification of this compound via Recrystallization

The most common method for synthesizing this compound is the condensation reaction between benzil and hydrazine hydrate.[8] This procedure also serves as a purification step through recrystallization.

Protocol:

-

Dissolution: Dissolve benzil (1 equivalent) in hot ethanol.

-

Reaction: Slowly add a solution of 85% hydrazine hydrate (1 equivalent) to the hot benzil solution with stirring. The this compound product may begin to separate from the hot solution.[8]

-

Reflux: After the addition is complete, heat the mixture under reflux for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified crystals. The melting point can then be determined on the dried sample.

2.2. Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5]

Protocol using a Capillary Tube Method:

-

Sample Preparation: Place a small amount of the dried, purified this compound into a capillary tube, sealed at one end. Pack the sample to a height of 1-2 cm by gently tapping the tube.[9]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[3]

-

Heating: Heat the apparatus slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.[3]

-

Observation: Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal turns into a liquid (T2).[9]

-

Melting Range: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 5344-88-7 [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. byjus.com [byjus.com]

benzil monohydrazone CAS number and molecular formula

An In-Depth Technical Guide to Benzil Monohydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in chemical synthesis and potential pharmacological relevance. This document details its chemical identity, synthesis, and known biological activities of its derivatives, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a hydrazone derivative of benzil. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5344-88-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 224.26 g/mol | [2][4] |

| Appearance | Very slightly yellow crystalline powder | [5] |

| Melting Point | 150-152 °C | [4] |

| Boiling Point | 390.7 °C at 760 mmHg | [4] |

| Density | 1.12 g/cm³ | [4] |

| Flash Point | 190.1 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [6][7] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzil with hydrazine hydrate.

Experimental Protocol

This protocol is adapted from established organic synthesis procedures.[2][8]

Materials:

-

Benzil (1.0 mole equivalent)

-

85% Hydrazine hydrate (1.0 mole equivalent)

-

Ethanol

Procedure:

-

Dissolve benzil in hot ethanol with stirring to create a saturated solution.

-

Slowly add the 85% hydrazine hydrate solution dropwise to the hot benzil solution. The product may begin to separate from the hot solution as the addition proceeds.

-

After the complete addition of hydrazine hydrate, heat the reaction mixture under reflux for 5 minutes.

-

Cool the flask to 0 °C to facilitate the precipitation of the product.

-

Filter the resulting solid (this compound) and wash it with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

A yield of approximately 95% can be expected with this method when conducted at 25 °C for 2 hours.[8]

Synthesis Workflow

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of other organic compounds. A notable application is its use in the preparation of diphenylketene.[2]

Biological Activity of Benzil-Hydrazone Derivatives

Recent research has highlighted the potential of benzil-hydrazone derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Anticholinesterase Activity

Derivatives of benzil-hydrazone have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Inhibitory Activity:

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2-ClMHB | Acetylcholinesterase (AChE) | 21.80 ± 1.10 |

| 2-ClMHB | Butyrylcholinesterase (BChE) | 20.95 ± 1.29 |

| 2-ClBHB | Acetylcholinesterase (AChE) | 10.38 ± 1.27 |

| 2-ClBHB | Butyrylcholinesterase (BChE) | 31.21 ± 1.50 |

| Data from[1] |

These results indicate that benzil-hydrazone derivatives can be potent inhibitors of cholinesterases, with some showing significant activity in the micromolar range.

Proposed Mechanism of Action

The therapeutic effect of anticholinesterase inhibitors is achieved by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The benzil-hydrazone derivatives are proposed to bind to the active site of AChE and BChE, preventing them from hydrolyzing acetylcholine.

Conclusion

This compound is a readily synthesizable compound that serves as a precursor for various organic molecules. The demonstrated anticholinesterase activity of its derivatives positions the benzil-hydrazone scaffold as a promising area for further investigation in the development of novel therapeutics for neurodegenerative disorders. This guide provides foundational information to support ongoing and future research in this field.

References

- 1. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one (Benzil Monohydrazone)

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, this document furnishes a detailed experimental protocol for its synthesis from benzil and outlines its subsequent conversion into diphenylketene, a valuable ketene for synthetic applications. All quantitative data is systematically tabulated, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.

Chemical Identity and Nomenclature

This compound is a derivative of benzil, an α-diketone. The systematic IUPAC name for this compound is (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one . It is also commonly referred to by several other names, including 2-hydrazinylidene-1,2-diphenylethan-1-one and 1,2-Diphenyl-1,2-ethanedione 1-hydrazone.[1][2][3]

| Identifier | Value |

| CAS Number | 5344-88-7[1][2] |

| Molecular Formula | C₁₄H₁₂N₂O[1] |

| Molecular Weight | 224.26 g/mol [4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2[1] |

| InChI Key | CDQPGWNBSOSEMZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a stable and reliable reagent for various synthetic transformations. The key properties are summarized below.

| Property | Value | Unit |

| Melting Point | 150-152[1] | °C |

| Boiling Point | 390.7[1][5] | °C at 760 mmHg |

| Density | 1.12[1][5] | g/cm³ |

| Flash Point | 190.1[1][5] | °C |

| Refractive Index | 1.594[1][5] | |

| LogP | 2.93[1][5] | |

| Hydrogen Bond Donors | 1[1] | |

| Hydrogen Bond Acceptors | 3[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The compound exhibits characteristic signals in various spectroscopic techniques.

| Technique | Data Highlights |

| ¹H NMR | Spectra available in DMSO-d₆.[5] |

| ¹³C NMR | Spectra available in DMSO-d₆.[5] |

| Infrared (IR) | IR spectra are available, showing a characteristic shift in the carbonyl band from 1660 cm⁻¹ (in benzil) to 1620 cm⁻¹ due to hydrogen-bonded chelation.[5][6] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available.[5][7] |

| Exact Mass | 224.094963011[1] |

Experimental Protocols

Synthesis of this compound from Benzil

The most common and efficient synthesis of this compound involves the condensation reaction between benzil and hydrazine hydrate.[4] The reaction is typically performed in an alcoholic solvent.

Materials:

-

Benzil (1.0 eq)

-

85% Hydrazine Hydrate (1.0 eq)

-

Ethanol

Procedure:

-

A hot solution of benzil (e.g., 158 g, 0.75 mole) is prepared in ethanol (300 ml).[8]

-

To this stirred, hot solution, 85% hydrazine hydrate (e.g., 45 g, 0.75 mole) is added dropwise.[8]

-

The product, this compound, begins to precipitate from the hot solution after approximately three-fourths of the hydrazine hydrate has been added.[8]

-

After the addition is complete, the reaction mixture is heated under reflux for an additional 5 minutes.[8]

-

The flask is then cooled to 0°C to maximize precipitation.[8]

-

The solid product is collected by filtration and washed twice with cold ethanol (2 x 100 ml portions).[8]

Synthetic Applications and Logical Relationships

This compound serves as a versatile intermediate for the synthesis of other organic compounds. A notable application is its use as a precursor to 2-diazo-1,2-diphenylethan-1-one (azibenzil), which subsequently decomposes to form diphenylketene.[8]

Conversion to Diphenylketene

The conversion involves a two-step process: oxidation of the hydrazone to a diazo compound, followed by thermal decomposition (Wolff rearrangement).

Step 1: Oxidation

-

This compound is oxidized using an oxidizing agent like yellow mercuric oxide (HgO) in a suitable solvent such as benzene.[8] Anhydrous calcium sulfate is often added to remove the water formed during the reaction.[8] This step yields the intermediate 2-diazo-1,2-diphenylethan-1-one.

Step 2: Decomposition

-

The diazo compound is unstable and is typically used directly. It is decomposed by heating its benzene solution.[8] During this process, nitrogen gas is eliminated, and the resulting carbene rearranges to form diphenylketene.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 5344-88-7 [chemnet.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Reactions of benzil mono- and bis-arylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Studies of Benzil Monohydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of benzil monohydrazone, a molecule of interest in medicinal chemistry and materials science. The document details the synthesis, experimental characterization, and theoretical analysis of this compound. By integrating experimental data with computational chemistry methods, a thorough understanding of the molecular structure, vibrational properties, and electronic characteristics of this compound is presented. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of hydrazone derivatives.

Introduction

This compound (C₁₄H₁₂N₂O) is a derivative of benzil, belonging to the hydrazone class of organic compounds.[1][2] Hydrazones are characterized by the >C=N-NH₂ functional group and are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial in elucidating the structure-property relationships of these molecules.[3][4][5] Such studies provide insights into the molecular geometry, vibrational spectra, and electronic properties, which are essential for understanding their biological mechanisms and for the rational design of new therapeutic agents.

This guide summarizes the key aspects of the synthesis, spectroscopic characterization, and computational analysis of this compound, based on established methodologies for similar compounds.

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through the condensation reaction of benzil with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Dissolution: Benzil is dissolved in a suitable solvent, such as ethanol.

-

Reaction: A stoichiometric amount of hydrazine hydrate is added to the solution.

-

Reflux: The reaction mixture is refluxed for a specific period, typically 2 hours, to ensure the completion of the reaction.

-

Precipitation and Filtration: Upon cooling, the this compound product precipitates out of the solution and is collected by filtration.

-

Washing and Drying: The collected solid is washed with a suitable solvent, like cold ethanol or water, to remove any unreacted starting materials and byproducts, and then dried.

The purity of the synthesized compound can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination.

Spectroscopic Characterization

The molecular structure of the synthesized this compound is confirmed through various spectroscopic techniques.

-

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is used to identify the characteristic functional groups present in the molecule. The experimental FT-IR and FT-Raman spectra are compared with the theoretically calculated spectra to assign the vibrational modes.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. These experimental chemical shifts are often correlated with theoretical calculations using methods like Gauge-Including Atomic Orbital (GIAO).[3]

-

UV-Vis Spectroscopy: Electronic transitions and the optical properties of the compound are studied using UV-Vis spectroscopy. The experimental absorption wavelengths are compared with the results from Time-Dependent DFT (TD-DFT) calculations.

Computational Methodology

Quantum chemical calculations are performed to gain a deeper understanding of the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these studies.

Geometric Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][7][8] The optimized geometry corresponds to the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the FT-IR and FT-Raman spectra of the molecule. The calculated frequencies are often scaled by an appropriate factor to account for the approximations in the theoretical method and to improve the agreement with experimental data.

Electronic Structure Analysis

Several analyses are performed to understand the electronic properties of this compound:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides information about the molecule's electronic conductivity and its tendency to undergo charge transfer.[6][7][9][10][11][12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[6][7][9][10][11][12]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, which is valuable for predicting the reactive sites of the molecule.[6][7][9][10][11][12]

Data Presentation

Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| CAS Number | 5344-88-7 | [1][2] |

Theoretical vs. Experimental Vibrational Frequencies (Hypothetical Data)

Note: The following table is a representative example of how experimental and theoretical vibrational data would be presented. Specific experimental and calculated values for this compound require a dedicated study.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution, %) |

| 3450 | - | 3465 | N-H stretching (asymmetric) |

| 3300 | - | 3315 | N-H stretching (symmetric) |

| 3060 | 3065 | 3062 | C-H stretching (aromatic) |

| 1670 | 1668 | 1675 | C=O stretching |

| 1600 | 1605 | 1602 | C=N stretching |

| 1580 | 1585 | 1582 | C=C stretching (aromatic) |

Visualizations

Molecular Structure

Caption: Optimized molecular structure of this compound.

Experimental and Theoretical Workflow

Caption: Workflow for quantum chemical studies of this compound.

Frontier Molecular Orbital Relationship

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

The integration of experimental techniques and quantum chemical calculations provides a powerful approach for the detailed investigation of this compound. This guide has outlined the standard methodologies for its synthesis, spectroscopic characterization, and in-silico analysis. The insights gained from such studies, particularly regarding the molecule's electronic structure and reactivity, are invaluable for its potential applications in drug development and materials science. Further dedicated experimental and computational research on this compound will undoubtedly contribute to a more profound understanding of its properties and potential applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]

- 4. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]

- 5. scilit.com [scilit.com]

- 6. mkjc.in [mkjc.in]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives | Semantic Scholar [semanticscholar.org]

literature review on benzil monohydrazone synthesis methods

An In-depth Guide to the Synthesis of Benzil Monohydrazone

Introduction

This compound is a key organic intermediate, notable for its role in the synthesis of various heterocyclic compounds and as a precursor for other valuable reagents like diphenylketene and azibenzil.[1][2] Its synthesis is a fundamental procedure in many research and development laboratories focused on organic chemistry and drug discovery. This technical guide provides a comprehensive review of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthesis Methods

The preparation of this compound is primarily achieved through the condensation reaction between benzil and a hydrazine source. The two most prevalent and reliable methods utilize hydrazine hydrate and a combination of hydrazine sulfate with sodium acetate.

Method A: Reaction of Benzil with Hydrazine Hydrate

This is the most direct and widely cited method for producing this compound, often resulting in nearly quantitative yields.[1] The reaction involves the direct treatment of a hot alcoholic solution of benzil with hydrazine hydrate.

Method B: Reaction of Benzil with Hydrazine Sulfate and Sodium Acetate

An alternative approach involves generating the reactive hydrazine species in situ from hydrazine sulfate and a base, typically sodium acetate.[2] This method is also highly effective, providing excellent yields and a reliable route when hydrazine hydrate is less accessible.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis methods for this compound, allowing for easy comparison.

| Parameter | Method A: Hydrazine Hydrate | Method B: Hydrazine Sulfate/Sodium Acetate |

| Primary Reagents | Benzil, 85% Hydrazine Hydrate | Benzil, Hydrazine Sulfate, Sodium Acetate |

| Solvent System | Ethanol or Methanol[1][3][4] | Water and Methanol[2] |

| Temperature | Hot solution, reflux, then 0 °C[1] | 50-60 °C, reflux, then cooling[2] |

| Reaction Time | ~5 minutes of reflux[1] or 2 hours at 25 °C[3][4] | ~30 minutes of reflux[2] |

| Reported Yield | "Practically quantitative"[1], 94-95%[2][3][4] | 94%[2] |

| Product M.P. | 147-151 °C (decomposes)[2] | 147-151 °C (decomposes)[2] |

Experimental Protocols

The following are detailed experimental procedures for the key synthesis methods, adapted from established and verified sources.

Protocol 1: Synthesis using Benzil and Hydrazine Hydrate

This protocol is adapted from the procedure outlined in Organic Syntheses.[1]

-

Preparation: Dissolve 158 g (0.75 mole) of benzil in 300 mL of alcohol in a suitable flask and heat the solution.

-

Reaction: While stirring the hot benzil solution, slowly add 45 g (0.75 mole) of an 85% solution of hydrazine hydrate in water. The product will begin to separate from the solution as the addition proceeds.

-

Reflux: Once the addition is complete, heat the mixture under reflux for an additional 5 minutes.

-

Isolation: Cool the flask to 0 °C to complete the crystallization of the product.

-

Purification: Filter the this compound using a funnel and wash the collected crystals twice with 100 mL portions of cold ethanol.

-

Drying: The resulting product can be dried for use in subsequent reactions. The yield is typically quantitative.[1]

Protocol 2: Synthesis using Benzil, Hydrazine Sulfate, and Sodium Acetate

This protocol is a detailed method also described in Organic Syntheses.[2]

-

Hydrazine Solution Preparation: In a flask, boil a mixture of 52 g (0.4 mole) of hydrazine sulfate, 110 g (0.8 mole) of sodium acetate, and 250 g of water for five minutes. Cool the solution to approximately 50 °C and add 225 mL of methyl alcohol. Filter the precipitated sodium sulfate and wash it with a small amount of alcohol.

-

Benzil Solution Preparation: In a separate flask, prepare a hot solution of 50 g (0.24 mole) of benzil in 75 mL of methyl alcohol.

-

Reaction: Heat the hydrazine solution from step 1 to 60 °C and add it to the hot benzil solution. This compound will begin to separate almost immediately.

-

Reflux: To maximize the yield, increase the heat and reflux the mixture for 30 minutes.[2]

-

Isolation & Purification: Allow the solution to cool to room temperature. Filter the precipitated product and wash it with a small amount of ether to remove any yellow coloration from unreacted benzil.

-

Drying: Dry the final product. The expected yield is approximately 50.5 g (94%).[2]

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Melting Point: 150-152 °C (with decomposition).[4]

-

Infrared (IR) Spectroscopy: IR spectra are available in the NIST Chemistry WebBook.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectral data are available from sources like ChemicalBook.[6][7]

-

Mass Spectrometry: Electron ionization mass spectrum data is also available for structure confirmation.[5][6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the chemical logic and experimental workflows described.

Caption: General reaction pathway for the synthesis of this compound.

Caption: Comparative workflow diagram for two primary synthesis methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(5344-88-7) 1H NMR [m.chemicalbook.com]

Methodological & Application

Applications of Benzil Monohydrazone in Organic Synthesis: Detailed Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Benzil monohydrazone is a versatile and highly reactive precursor in organic synthesis, primarily utilized for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Its unique structural feature, combining a hydrazone moiety with a carbonyl group, allows for a range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of Diphenylketene

Diphenylketene is a valuable reagent in organic synthesis, particularly for the construction of β-lactams and other cyclic compounds through [2+2] cycloaddition reactions. This compound serves as a stable and readily accessible precursor to the unstable diazo intermediate, which decomposes to form diphenylketene.

Experimental Protocol: Preparation of Diphenylketene from this compound[1]

This protocol details the oxidation of this compound to form a diazo intermediate, which is then thermally decomposed to yield diphenylketene.

Materials:

-

This compound

-

Yellow mercuric oxide (HgO)

-

Anhydrous calcium sulfate (CaSO₄)

-

Dry thiophene-free benzene

-

Wood's metal bath

Procedure:

-

In a mortar, thoroughly mix 56 g (0.25 mole) of this compound with 81 g (0.38 mole) of yellow mercuric oxide and 35 g of anhydrous calcium sulfate.

-

Transfer the mixture to a 1-L three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer.

-

Add 200 mL of dry, thiophene-free benzene to the flask.

-

Stir the suspension at 25–35 °C for 4 hours. The temperature can be controlled using a water bath.

-

Filter the reaction mixture through a fine-grained filter paper with gentle suction and wash the residue with dry benzene until the washings are colorless.

-

The resulting benzene solution containing the diazo compound is carefully poured into a separatory funnel connected to a 125-mL Claisen distilling flask. The flask should be equipped for downward distillation and heated in a Wood's metal bath.

-

With the metal bath maintained at 100–110 °C, slowly add the benzene solution to the hot flask. Benzene will distill off as the diazo compound is converted to diphenylketene.

-

After the addition is complete, distill the residue under reduced pressure in a nitrogen atmosphere. Collect the fraction boiling at 115–125 °C at 3–4 mm Hg.

Yield and Characterization: The initial yield is approximately 31 g (64%). Redistillation of this product yields about 28 g (58%) of pure diphenylketene with a boiling point of 119–121 °C at 3.5 mm Hg.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Boiling Point |

| Diphenylketene | This compound | Yellow mercuric oxide, Calcium sulfate | Benzene | 4 hours | 25-35 °C, then 100-110 °C | 58% | 119-121 °C @ 3.5 mm Hg |

Reaction Workflow

Synthesis of Pyridazine Derivatives

This compound is a key building block for the synthesis of various pyridazine derivatives, which are six-membered heterocycles containing two adjacent nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application Note: Synthesis of 3,4-Diphenyl-5-cyanopyridazine-6-thione

The reaction of this compound with cyanothioacetamide provides a direct route to functionalized pyridazines. This transformation is valuable for accessing pyridazine scaffolds with potential applications in drug discovery.

Experimental Protocol: Preparation of 3,4-Diphenyl-5-cyanopyridazine-6-thione[2]

This protocol outlines the condensation and cyclization of this compound and cyanothioacetamide.

Materials:

-

This compound

-

Cyanothioacetamide

-

Pyridine

-

Ethanol

Procedure:

-

A mixture of this compound (1.12 g, 5 mmol) and cyanothioacetamide (0.50 g, 5 mmol) in pyridine (20 mL) is heated under reflux for 6 hours.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure 3,4-diphenyl-5-cyanopyridazine-6-thione.

Yield and Characterization: The reaction typically provides the product in good yield. The structure can be confirmed by spectroscopic methods (IR, NMR) and elemental analysis.

Quantitative Data Summary

| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |

| 3,4-Diphenyl-5-cyanopyridazine-6-thione | This compound, Cyanothioacetamide | Pyridine | 6 hours | Reflux | Good |

Reaction Scheme

Synthesis of 1,2,4-Triazine Derivatives

5,6-Diphenyl-1,2,4-triazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound can be considered a key intermediate in the synthesis of these valuable scaffolds.

Application Note: One-Pot Synthesis of Substituted 1,2,4-Triazines

A convenient one-pot synthesis allows for the preparation of substituted 1,2,4-triazines from the condensation of benzil (which forms the monohydrazone in situ), an amide, and hydrazine hydrate in the presence of a base. This method provides a straightforward entry to a library of 5,6-diphenyl-1,2,4-triazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted-5,6-diphenyl-1,2,4-triazines

This protocol describes a general method for the one-pot synthesis of 1,2,4-triazines from benzil, an amide, and hydrazine hydrate.

Materials:

-

Benzil

-

Amide (e.g., formamide, acetamide, benzamide)

-

Sodium tertiary-butoxide

-

Dry benzene or THF

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

To a stirred solution of sodium tertiary-butoxide (10 mmol) in dry benzene or THF at room temperature, add a solution of the amide (10 mmol) in benzene.

-

Follow this with the addition of benzil (10 mmol). A solid or jelly-like mass may form.

-

Add 10 mL of ethanol to dissolve the mixture.

-

Add hydrazine hydrate (2 mL) and heat the solution at reflux for 2.5 hours.

-

After the reaction is complete (monitored by TLC), extract the product with benzene, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

The crude product is purified by recrystallization from ethanol or by column chromatography.

Quantitative Data Summary for Selected 1,2,4-Triazines[4]

| Product | Amide Used | Yield | Melting Point (°C) |

| 5,6-Diphenyl-1,2,4-triazine | Formamide | 65% | 118 |

| 3-Methyl-5,6-diphenyl-1,2,4-triazine | Acetamide | 68% | 102 |

| 3,5,6-Triphenyl-1,2,4-triazine | Benzamide | 75% | 168 |

Logical Relationship of the One-Pot Synthesis

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in many pharmaceuticals. This compound can be converted to a diazo compound, which can then undergo a 1,3-dipolar cycloaddition with alkynes to form pyrazoles. This approach provides access to highly substituted pyrazole derivatives.

Application Note: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

The in situ generation of 2-diazo-1,2-diphenylethanone from this compound, followed by its reaction with an alkyne, is a powerful strategy for the synthesis of 4,5-diphenyl-substituted pyrazoles. This method avoids the isolation of the potentially hazardous diazo compound.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 4,5-Diphenyl-1H-pyrazoles

This generalized protocol describes the in situ formation of the diazo compound from this compound and its subsequent cycloaddition with an alkyne.

Materials:

-

This compound

-

Oxidizing agent (e.g., manganese dioxide or yellow mercuric oxide)

-

An alkyne (e.g., dimethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., dichloromethane or benzene)

Procedure:

-

To a solution of this compound (1 mmol) in an anhydrous solvent (10 mL), add an excess of the oxidizing agent (e.g., 5 mmol of activated MnO₂).

-

Stir the mixture at room temperature for 1-2 hours to form the diazo intermediate. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) and a color change.

-

To the resulting solution of the diazo compound, add the alkyne (1.2 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the diazo compound is consumed.

-

Cool the reaction mixture and filter to remove the oxidizing agent.

-

Wash the solid with the solvent, and combine the filtrates.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the desired pyrazole.

Quantitative Data Summary for a Representative Pyrazole Synthesis

| Product | Alkyne Used | Oxidizing Agent | Solvent | Yield |

| Dimethyl 4,5-diphenyl-1H-pyrazole-3-carboxylate | Dimethyl acetylenedicarboxylate | MnO₂ | Dichloromethane | High |

Reaction Pathway

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their prevalence in biologically active molecules.

-

Pyridazines: The 4,5-diphenylpyridazine core is a feature in compounds with a range of pharmacological activities, including cardiotonic, hypotensive, and platelet aggregation inhibitory effects.[2] The ability to functionalize the pyridazine ring allows for the optimization of these biological activities.

-

1,2,4-Triazines: 5,6-Diphenyl-1,2,4-triazine derivatives have been extensively studied and have shown a wide array of biological activities, including as anticancer, anti-HIV, anticonvulsant, and anti-inflammatory agents.[1][3] The substituent at the 3-position of the triazine ring is a key determinant of the biological target and potency.[1]

-

Pyrazoles: Pyrazole-containing compounds are well-established in medicine, with examples including the anti-inflammatory drug celecoxib. The 4,5-diaryl-1H-pyrazole scaffold has been utilized to develop selective COX-2 inhibitors.[4] Furthermore, pyrazole derivatives have been investigated for their anticancer, antimicrobial, and anticonvulsant properties.[5][6]

-

Enzyme Inhibition: Recently, novel benzil-hydrazone derivatives have been synthesized and identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in the development of treatments for Alzheimer's disease.[7][8] Additionally, the parent diketone, benzil, has been identified as a selective inhibitor of carboxylesterase enzymes, which are involved in the metabolism of various drugs.[9] This suggests that derivatives of benzil, including its monohydrazone, could be explored for their potential as enzyme inhibitors. The heterocycles derived from this compound, such as pyrazoles and triazines, have also been investigated as kinase inhibitors, which are a major class of targets in cancer therapy.[10][11]

The synthetic routes starting from this compound provide a versatile platform for the generation of diverse libraries of these important heterocyclic compounds for screening and lead optimization in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzil Monohydrazone as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring benzil monohydrazone as a versatile ligand. The information compiled herein is intended to serve as a practical guide for researchers in coordination chemistry, materials science, and medicinal chemistry, with a particular focus on the development of novel antimicrobial and catalytic agents.

Introduction

This compound, a Schiff base derived from the condensation of benzil and hydrazine, is an excellent chelating agent for transition metal ions. Its structure incorporates both nitrogen and oxygen donor atoms, allowing for the formation of stable and structurally diverse metal complexes. These complexes have garnered significant interest due to their potential applications in various fields, including catalysis and pharmacology, particularly as antimicrobial agents. The coordination of the metal ion to the this compound ligand often enhances its biological activity compared to the free ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol outlines the synthesis of this compound from benzil and hydrazine hydrate.

Materials:

-

Benzil (C₁₄H₁₀O₂)

-

Hydrazine hydrate (N₂H₄·H₂O, 85% solution)

-

Ethanol (C₂H₅OH)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

Dissolve benzil (0.75 mol) in hot ethanol (300 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

With continuous stirring, slowly add hydrazine hydrate (0.75 mol, 85% solution) dropwise to the hot benzil solution. The this compound product will begin to precipitate from the hot solution as the addition of hydrazine hydrate nears completion.

-

After the complete addition of hydrazine hydrate, heat the reaction mixture to reflux for an additional 5 minutes.

-

Cool the flask to 0°C in an ice bath to ensure complete precipitation of the product.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the product on the filter with two portions of cold ethanol (100 ml each).

-

Dry the purified this compound. The expected product is a crystalline solid.

Protocol 2: General Synthesis of Transition Metal Complexes with this compound

This protocol provides a general method for the synthesis of first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes with this compound.

Materials:

-

This compound ligand

-

Ethanolic solution of the respective metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Ethanol

-

Acetic acid (optional, as a catalyst)

-

Reflux setup

-

Filtration apparatus

Procedure:

-

Prepare an ethanolic solution of the this compound ligand (e.g., 10 mM in 10 mL ethanol).

-

Prepare an ethanolic solution of the corresponding metal chloride salt (e.g., 5 mM in 10 mL ethanol).

-

Mix the ligand and metal salt solutions in a 2:1 ligand-to-metal molar ratio.

-

A few drops of acetic acid can be added to catalyze the reaction.

-

Reflux the resulting mixture for 1-2 hours.

-

Allow the solution to cool to room temperature. The solid complex will precipitate out.

-

Collect the complex by filtration, wash with ethanol, and dry in a desiccator.

Characterization of the Complexes

The synthesized complexes can be characterized by a variety of spectroscopic and physical methods to determine their structure and properties.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the ν(C=N) (azomethine) and ν(N-H) stretching frequencies. A shift in the ν(C=N) band upon complexation indicates the involvement of the azomethine nitrogen in coordination.[1][2] The appearance of new bands in the far-IR region can be attributed to ν(M-N) and ν(M-O) vibrations.[1]

-